molecular formula C21H36N2O4 B3212893 Dicyclohexylamine ((allyloxy)carbonyl)-l-prolinate CAS No. 110637-45-1

Dicyclohexylamine ((allyloxy)carbonyl)-l-prolinate

Cat. No.: B3212893
CAS No.: 110637-45-1
M. Wt: 380.5 g/mol
InChI Key: HOGYDVYIVOFJTQ-ZLTKDMPESA-N
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Description

Dicyclohexylamine ((allyloxy)carbonyl)-l-prolinate is a chemical compound with the molecular formula C25H45N3O6. It is a derivative of dicyclohexylamine and l-proline, featuring an allyloxycarbonyl group. This compound is known for its applications in organic synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylamine ((allyloxy)carbonyl)-l-prolinate can be synthesized through the reaction of dicyclohexylamine with (allyloxy)carbonyl-l-proline. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and the carboxyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine ((allyloxy)carbonyl)-l-prolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dicyclohexylamine ((allyloxy)carbonyl)-l-prolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dicyclohexylamine ((allyloxy)carbonyl)-l-prolinate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexylamine ((allyloxy)carbonyl)-l-prolinate is unique due to its combination of dicyclohexylamine and l-proline with an allyloxycarbonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-1-prop-2-enoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H13NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h11-13H,1-10H2;2,7H,1,3-6H2,(H,11,12)/t;7-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGYDVYIVOFJTQ-ZLTKDMPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCCC1C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N1CCC[C@H]1C(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110637-45-1
Record name 1,2-Pyrrolidinedicarboxylic acid, 1-(2-propen-1-yl) ester, compd. with N-cyclohexylcyclohexanamine (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110637-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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